3H-Benzimidazole-5-carboximidamide;dihydrochloride

Description

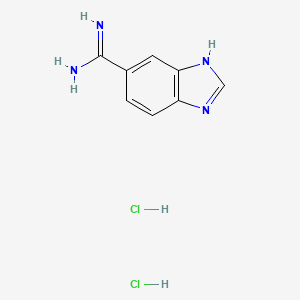

Chemical Name: 2-(4-Carbamimidoylphenyl)-3H-benzimidazole-5-carboximidamide dihydrochloride CAS No.: 74027-83-1 Molecular Formula: C₁₅H₁₆Cl₂N₆ Molecular Weight: 351.2 g/mol Structural Features: This compound consists of a benzimidazole core substituted at the 5-position with a carboximidamide group and at the 2-position with a 4-carbamimidoylphenyl moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for biomedical research and pharmaceutical applications .

Properties

IUPAC Name |

3H-benzimidazole-5-carboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.2ClH/c9-8(10)5-1-2-6-7(3-5)12-4-11-6;;/h1-4H,(H3,9,10)(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVZFDDGHRWXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)NC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives. For 3H-Benzimidazole-5-carboximidamide;dihydrochloride, the synthesis can be achieved by reacting 1,2-phenylenediamine with cyanamide under acidic conditions, followed by treatment with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc chloride or other Lewis acids may be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3H-Benzimidazole-5-carboximidamide;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzimidazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .

Scientific Research Applications

3H-Benzimidazole-5-carboximidamide;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3H-Benzimidazole-5-carboximidamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can disrupt various biological pathways. For example, it may inhibit DNA synthesis by binding to nucleic acids or interfere with protein function by targeting specific enzymes .

Comparison with Similar Compounds

Research and Application Insights

- Target Compound : Primarily investigated for its role in kinase inhibition and DNA-binding studies due to its dual carboximidamide groups, which mimic ATP in enzymatic pockets .

- Fluorinated Analogs : Often prioritized in drug discovery for enhanced metabolic stability and blood-brain barrier penetration .

Biological Activity

3H-Benzimidazole-5-carboximidamide;dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme modulation, antimicrobial effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Identity

- Chemical Name : this compound

- Molecular Formula : C₉H₈Cl₂N₄

- Molecular Weight : 239.09 g/mol

The biological activity of 3H-benzimidazole derivatives is primarily attributed to their ability to interact with various biological targets, particularly enzymes and microbial pathogens. The compound can act as an inhibitor or modulator by binding to active sites or allosteric sites on enzymes, influencing their activity and affecting metabolic pathways.

Enzyme Interaction Studies

Recent studies have highlighted the compound's potential to modulate enzyme activities, particularly those involved in metabolic processes.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Type | Activity Modulated | Reference |

|---|---|---|

| Oxidases | Inhibition | |

| Transferases | Modulation | |

| Protein Kinases | Potential Inhibition |

Antimicrobial Activity

3H-Benzimidazole-5-carboximidamide has demonstrated notable antimicrobial properties against various pathogens. Its structure may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Table 2: Antimicrobial Activity Data

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Active | |

| Candida albicans | Active | |

| Cryptococcus neoformans | Active |

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy : A study investigated the compound's efficacy against biofilm formation by Candida albicans. Results indicated a significant reduction in biofilm biomass, suggesting its potential as an antifungal agent in clinical settings.

- Enzyme Modulation Research : Another study focused on the compound's ability to modulate specific oxidases involved in oxidative stress responses. Findings suggested that this compound could serve as a therapeutic agent for conditions associated with oxidative damage.

Broader Implications in Medicinal Chemistry

The benzimidazole class of compounds has been extensively studied for their therapeutic potential. They have been linked to various biological activities, including:

- Antitumor Activity : Certain derivatives exhibit anticancer properties against breast and prostate cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Antiviral Properties : Some benzimidazole derivatives have shown antiviral activity against several viruses, including HIV and hepatitis viruses .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3H-benzimidazole-5-carboximidamide dihydrochloride in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or aerosols. Store the compound in a tightly sealed, labeled container at 2–8°C, away from incompatible substances like strong oxidizing agents. In case of accidental exposure, rinse affected areas with water for 15 minutes and consult a physician immediately . Safety data sheets emphasize that the compound is for research use only and requires validation for specific applications .

Q. How can researchers synthesize 3H-benzimidazole-5-carboximidamide dihydrochloride, and what purification methods are effective?

- Methodological Answer : A common approach involves cyclization of 1,2-diaminobenzene derivatives with nitriles under acidic conditions. For example, using methyl (S)-(2-(2-chloro-6-fluorophenyl)-1-cyclohexyl-1H-benzo[d]imidazole-5-carbonyl) intermediates, followed by amidoximation and dihydrochloride salt formation. Purification typically employs column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and elemental analysis (e.g., C, H, N deviations <0.3%) .

Q. What analytical techniques are critical for characterizing 3H-benzimidazole-5-carboximidamide dihydrochloride?

- Methodological Answer : Use high-resolution mass spectrometry (HR-ESI-MS) to confirm molecular ion peaks (e.g., [M+H]+ and isotopic patterns). Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) identifies substituent positions and hydrogen bonding. For dihydrochloride verification, conduct chloride ion titration (e.g., potentiometric methods). Purity should exceed 95% by HPLC, with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives targeting specific enzymes (e.g., kinase inhibitors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (PubChem CID) against target protein PDB files. Apply density functional theory (DFT) to assess electronic properties (HOMO-LUMO gaps) and predict reactivity. Validate predictions with in vitro assays (e.g., IC50 measurements) and compare with structural analogs to refine QSAR models .

Q. How should researchers resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Cross-validate computational results (e.g., reaction energy barriers) with kinetic studies (stopped-flow spectroscopy). If discrepancies arise, re-examine solvent effects (PCM models) or protonation states in simulations. Use isotopic labeling (e.g., 13C/15N) to trace reaction pathways experimentally. Document deviations in free energy calculations versus observed yields to refine theoretical models .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

- Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading). For enantiomeric control, employ chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes). Monitor intermediates by chiral HPLC (Chiralpak AD-H column) and implement continuous flow chemistry to minimize side reactions. Scale-up requires rigorous impurity profiling (LC-MS/MS) and solvent recycling to reduce costs .

Q. How can researchers assess the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer : Conduct in vitro metabolic stability assays (e.g., liver microsomes, CYP450 inhibition). For bioavailability, use Caco-2 cell monolayers to measure permeability. In vivo, perform plasma protein binding (ultrafiltration) and tissue distribution studies (radiolabeled compound). Pharmacokinetic modeling (Phoenix WinNonlin) integrates absorption, distribution, metabolism, and excretion (ADME) data to predict human dosing .

Data Management and Validation

Q. What software tools are recommended for managing spectral data and ensuring reproducibility?

- Methodological Answer : Use cheminformatics platforms (ChemAxon, ACD/Labs) to catalog NMR, MS, and HPLC data. Implement electronic lab notebooks (ELNs) like LabArchives for traceability. Validate spectra against public databases (NIST Chemistry WebBook) and share raw data in FAIR-compliant repositories (Figshare, Zenodo) to enhance reproducibility .

Q. How can researchers address batch-to-batch variability in biological activity assays?

- Methodological Answer : Standardize compound handling (lyophilization protocols, desiccated storage). Include internal controls (reference inhibitors) in each assay plate. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results. Statistical analysis (ANOVA, Grubbs’ test) identifies outliers, while stability studies (accelerated degradation at 40°C/75% RH) assess shelf-life impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.